The compound identified as CID 167994112 is a chemical entity that has attracted attention in various scientific domains due to its unique properties and potential applications. This compound is characterized by a specific molecular structure that allows it to participate in diverse chemical reactions and exhibit notable biological activities. The molecular formula for CID 167994112 is , with a molecular weight of approximately 624.7 g/mol. The compound is classified under organic compounds, specifically as a phenolic derivative.
CID 167994112 is cataloged in databases such as PubChem, which provides a comprehensive overview of its chemical properties, structures, and potential applications. Its classification falls within the realm of organic chemistry, particularly focusing on compounds with significant biological relevance. The compound is also associated with various research applications in medicinal chemistry and pharmacology.
The synthesis of CID 167994112 typically involves multi-step organic reactions. The process begins with the preparation of a naphthalene core, which serves as the backbone for subsequent modifications. Key steps in the synthesis include:
The optimization of these synthetic routes aims to maximize yield and purity while minimizing environmental impact through green chemistry principles.
The molecular structure of CID 167994112 can be represented using various chemical notation systems:
InChI=1S/C36H36N2O8/c1-45-31-18-23(7-12-29(31)41)33...
XYTYRVFKBJENPE-UHFFFAOYSA-N
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)O
This representation highlights the compound's complex structure, which includes multiple aromatic rings and functional groups that contribute to its chemical behavior.
CID 167994112 is capable of undergoing various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions.
The mechanism by which CID 167994112 exerts its biological effects involves interactions with specific molecular targets within biological systems. Key aspects include:
Research into these mechanisms continues to expand our understanding of how CID 167994112 may interact with biological systems.
CID 167994112 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 624.7 g/mol |
Appearance | Solid |
Solubility | Soluble in organic solvents |
These properties play a crucial role in determining the compound's behavior in various environments and its suitability for specific applications.
CID 167994112 has potential applications across several scientific fields:
Research continues to explore these applications, aiming to leverage the unique properties of CID 167994112 for innovative solutions in science and medicine.
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3